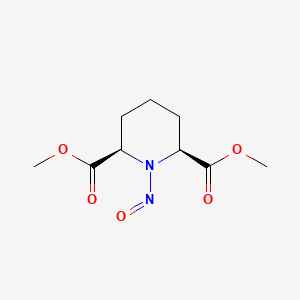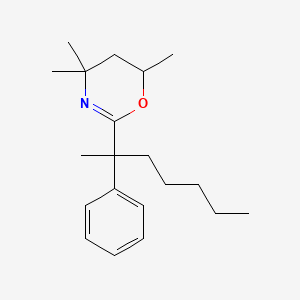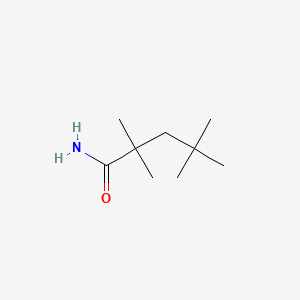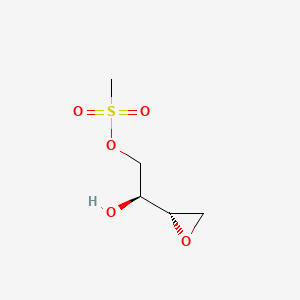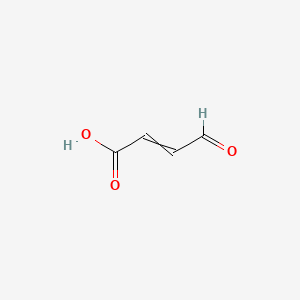
2-Butenoic acid, 4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4-oxo-, also known as 4-oxo-2-butenoic acid, is an organic compound with the molecular formula C4H4O3. It is a versatile intermediate used in various chemical reactions and has shown significant biological activity.
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One of the primary methods for synthesizing 4-oxo-2-butenoic acid is through aldol condensation between methyl ketone derivatives and glyoxylic acid. This reaction can be facilitated using microwave-assisted techniques, which provide moderate to excellent yields for a wide range of substrates. The reaction conditions vary depending on the nature of the methyl ketone substituent. .
Friedel-Crafts Acylation: This method is used for aromatic substrates, where the acylation of aromatic compounds with acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride, produces the desired product.
Oxidative Furan-Opening: This method is suitable for aliphatic substrates, where the oxidative opening of furan rings leads to the formation of 4-oxo-2-butenoic acid.
Industrial Production Methods: Industrial production of 4-oxo-2-butenoic acid typically involves large-scale aldol condensation reactions using optimized conditions to ensure high yields and purity. The use of microwave-assisted techniques has been explored to improve efficiency and reduce reaction times .
Types of Reactions:
Reduction: Reduction reactions can convert 4-oxo-2-butenoic acid into corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-oxo-2-butenoic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate for synthesizing various complex molecules and derivatives.
Medicine: Several derivatives of 4-oxo-2-butenoic acid have demonstrated biological activity, making them potential candidates for drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-oxo-2-butenoic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The high reactivity of the compound allows it to form covalent bonds with target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
4-oxo-4-aryl-2-butenoic acid amides: These compounds have shown antiproliferative activity against human tumor cell lines and inhibit tubulin polymerization.
4-oxo-2-nonenal: This compound is involved in lipid peroxidation and has been studied for its role in neurodegenerative diseases.
2-oxo-4-phenylbutyrate: This compound is used in various synthetic applications and has similar reactivity to 4-oxo-2-butenoic acid.
Uniqueness: 4-oxo-2-butenoic acid is unique due to its high reactivity and versatility as an intermediate in various chemical reactions. Its derivatives have shown significant biological activity, making it a valuable compound for drug discovery and development .
Propiedades
IUPAC Name |
4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIRMVZWDRLJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023308 |
Source


|
| Record name | 4-Oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22418-77-5 |
Source


|
| Record name | 4-Oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
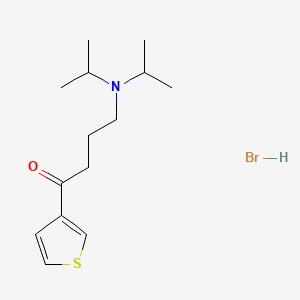
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)

![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
